molecular formula C6H10O4S B1457340 1,1-dioxo-1lambda6-thiane-2-carboxylic acid CAS No. 1318758-58-5

1,1-dioxo-1lambda6-thiane-2-carboxylic acid

Cat. No.: B1457340
CAS No.: 1318758-58-5
M. Wt: 178.21 g/mol
InChI Key: AEIPFFMFODEYLP-UHFFFAOYSA-N
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Description

1,1-dioxo-1lambda6-thiane-2-carboxylic acid is a sulfur-containing organic compound with the molecular formula C₆H₁₀O₄S. It is also known by its IUPAC name, tetrahydro-2H-thiopyran-2-carboxylic acid 1,1-dioxide . This compound is characterized by the presence of a thiopyran ring with a carboxylic acid group and two oxygen atoms bonded to the sulfur atom, forming a sulfone group.

Preparation Methods

The synthesis of 1,1-dioxo-1lambda6-thiane-2-carboxylic acid typically involves the oxidation of tetrahydrothiopyran derivatives. One common method includes the use of hydrogen peroxide as an oxidizing agent under acidic conditions to introduce the sulfone group. The reaction is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve similar oxidation processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1,1-dioxo-1lambda6-thiane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfonic acids.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: The carboxylic acid group can participate in esterification and amidation reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alcohols or amines for substitution reactions.

Scientific Research Applications

1,1-dioxo-1lambda6-thiane-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1-dioxo-1lambda6-thiane-2-carboxylic acid involves its ability to interact with various molecular targets. The sulfone group can participate in redox reactions, influencing cellular oxidative stress levels. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, affecting enzyme activity and receptor binding. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1,1-dioxo-1lambda6-thiane-2-carboxylic acid can be compared to other sulfur-containing carboxylic acids, such as:

Properties

IUPAC Name

1,1-dioxothiane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4S/c7-6(8)5-3-1-2-4-11(5,9)10/h5H,1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIPFFMFODEYLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)C(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1318758-58-5
Record name 1,1-dioxo-1lambda6-thiane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-dioxo-1lambda6-thiane-2-carboxylic acid
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
1,1-dioxo-1lambda6-thiane-2-carboxylic acid
Reactant of Route 5
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Reactant of Route 6
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